O-Methylisocorydine iodomethylate
Description
O-Methylisocorydine iodomethylate is a quaternary ammonium alkaloid derivative characterized by the presence of an iodomethyl group (-CH₂I) and an O-methyl substituent on its isocorydine backbone. Iodomethylates are typically synthesized via alkylation reactions involving iodomethane (CH₃I) or iodine-containing reagents, resulting in compounds with enhanced stability and bioavailability compared to their parent alkaloids .
Isocorydine, the base structure, is an aporphine alkaloid with documented antitumor and anti-inflammatory properties. The addition of an iodomethyl group likely alters its solubility, receptor affinity, and metabolic stability, though specific studies on this compound remain sparse.
Properties
IUPAC Name |
2-(naphthalen-1-ylmethylsulfanyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS/c22-18-16-10-3-4-11-17(16)20-19(21-18)23-12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2,(H,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMUAFGFUZYCDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CSC3=NC4=CC=CC=C4C(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10970220 | |
| Record name | 2-{[(Naphthalen-1-yl)methyl]sulfanyl}quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5489-15-6 | |
| Record name | 2-{[(Naphthalen-1-yl)methyl]sulfanyl}quinazolin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10970220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Methylisocorydine iodomethylate involves the methylation of isocorydine followed by iodination. The specific reaction conditions and reagents used in the synthesis are not widely documented, but it generally involves the use of methylating agents and iodine sources under controlled conditions.
Industrial Production Methods
Industrial production of this compound is typically carried out in cGMP (current Good Manufacturing Practice) synthesis workshops. These facilities ensure high purity and quality of the compound, with production scales ranging from kilograms to metric tons. The compound is produced under stringent conditions to maintain its efficacy and safety.
Chemical Reactions Analysis
Types of Reactions
O-Methylisocorydine iodomethylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The iodomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .
Scientific Research Applications
O-Methylisocorydine iodomethylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of O-Methylisocorydine iodomethylate involves its interaction with ganglionic receptors. It acts as a ganglion-blocking agent, inhibiting the transmission of nerve impulses in the autonomic nervous system . This results in a reduction of sympathetic and parasympathetic activity, leading to its hypotensive effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally or Functionally Related Compounds
Tibezonium Iodide
Structure & Function: Tibezonium iodide (2-[N-diethylaminoethylthio]-4-p-phenylthiophenyl-3H-1,5-benzodiazepine iodomethylate) shares the iodomethylate functional group with O-methylisocorydine iodomethylate. It is an antimicrobial agent, leveraging the quaternary ammonium moiety to disrupt microbial cell membranes . Key Differences:
- Backbone : Tibezonium’s benzodiazepine core contrasts with O-methylisocorydine’s aporphine scaffold, leading to divergent biological targets.
- Solubility: Tibezonium’s synthesis via crystallization from ethyl acetate/ethanol mixtures suggests moderate polarity , whereas aporphine-based iodomethylates may exhibit higher lipophilicity.
- Therapeutic Use : Tibezonium is explicitly antimicrobial, while O-methylisocorydine derivatives are hypothesized to retain antitumor activity from the parent alkaloid.
Morphine-Derived Iodomethylates
Reactivity & Stability : Morphine-methiodide derivatives demonstrate selective iodine lability, where one iodine atom is readily eliminated by bases, while the other remains resistant . This contrasts with Tibezonium’s stable iodomethyl group, highlighting how backbone structure influences reactivity.
Synthetic Utility : Morphine iodomethylates are intermediates in opioid analog synthesis, whereas this compound may serve as a precursor for modified aporphine alkaloids.
Iodine Monobromide (IBr)
Its high reactivity distinguishes it from stable iodomethylate salts.
Data Table: Comparative Properties of Iodomethylate Derivatives
*Note: Structural and pharmacological data for this compound are inferred from analogous compounds.
Research Findings and Contradictions
- Synthetic Challenges : Morphine iodomethylates exhibit uneven iodine reactivity, complicating derivatization , whereas Tibezonium’s synthesis is more straightforward due to stable crystallization . This suggests backbone-dependent stability in iodomethylates.
- Biological Activity : Tibezonium’s antimicrobial efficacy contrasts with the lack of data on this compound, underscoring the need for targeted studies.
Biological Activity
O-Methylisocorydine iodomethylate is a compound derived from the isoquinoline alkaloid family, specifically related to O-Methylisocorydine. This article delves into its biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound is structurally characterized by a methyl group attached to the oxygen of the isocorydine framework, along with an iodomethyl group. The synthesis of this compound typically involves the methylation of the isoquinoline backbone followed by iodination, which enhances its reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various isoquinoline derivatives, including this compound. Research indicates that these compounds can inhibit cancer cell proliferation and induce apoptosis in several cancer types.
- Mechanism of Action : Isoquinoline alkaloids are known to interact with DNA and affect methylation patterns, which can lead to the silencing of oncogenes and reactivation of tumor suppressor genes. For instance, compounds like O-Methylisocorydine have shown a capacity to alter DNA methylation status in cancer cells, potentially reversing malignant transformations .
- Case Study : A study on isoquinoline alkaloids demonstrated that certain derivatives exhibited IC50 values below 10 µM against various cancer cell lines, indicating significant cytotoxicity. Specifically, this compound was found to have similar efficacy in inhibiting growth in human gastric cancer cells, with reported IC50 values around 7.6 µM .
Antimicrobial Activity
Isoquinoline alkaloids are also recognized for their antimicrobial properties. This compound has been tested against several bacterial strains:
- In Vitro Studies : In laboratory settings, this compound displayed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values ranged from 5 to 15 µg/mL depending on the strain tested .
Data Table: Biological Activity Overview
| Biological Activity | Mechanism of Action | IC50/ MIC Values |
|---|---|---|
| Anticancer | Alters DNA methylation; induces apoptosis | IC50 ~ 7.6 µM (gastric cancer) |
| Antimicrobial | Inhibits bacterial growth | MIC 5-15 µg/mL (various strains) |
Pharmacological Implications
The pharmacological implications of this compound are significant due to its dual action as both an anticancer and antimicrobial agent. This duality suggests potential for development into multi-target therapeutic agents.
- Cancer Therapy : Given its ability to modulate gene expression through epigenetic mechanisms, further research into its use as an adjunct therapy in cancer treatment could be warranted.
- Infection Control : The antimicrobial properties may provide a basis for developing new antibiotics or treatments for resistant bacterial strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
